6-(Azetidin-1-yl)pyridazin-3-ol
Overview
Description
6-(Azetidin-1-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of similar compounds, such as pyridazinone derivatives, are often enzymes or receptors involved in critical biological processes . The specific target would depend on the functional groups present in the compound and their spatial arrangement.
Mode of Action
The compound likely interacts with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces . The specific mode of action would depend on the compound’s chemical structure and the nature of its target.
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a wide range of biochemical pathways, including those involved in inflammation, pain sensation, and platelet aggregation . The specific pathways affected by “6-(Azetidin-1-yl)pyridazin-3-ol” would depend on its target and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size can influence a compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in inflammation, the result might be a reduction in inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability . For example, a compound might be more effective at a certain pH range or less stable at high temperatures.
Properties
IUPAC Name |
3-(azetidin-1-yl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-3-2-6(8-9-7)10-4-1-5-10/h2-3H,1,4-5H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGIUQWSTOACTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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